molecular formula C22H23N3O3 B10980185 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide

Cat. No. B10980185
M. Wt: 377.4 g/mol
InChI Key: JDQBCAKTCSCPDN-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is unique due to its combination of an indole moiety, a piperidine ring, and a methoxybenzamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .

properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H23N3O3/c1-28-18-7-4-6-16(13-18)21(26)23-17-9-11-25(12-10-17)22(27)20-14-15-5-2-3-8-19(15)24-20/h2-8,13-14,17,24H,9-12H2,1H3,(H,23,26)

InChI Key

JDQBCAKTCSCPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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